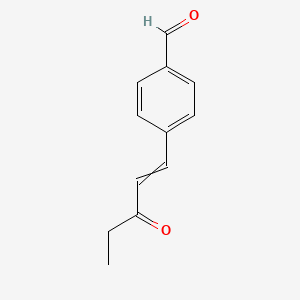![molecular formula C17H21N2O2P B14196557 N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea CAS No. 841267-34-3](/img/structure/B14196557.png)
N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a dimethylphosphoryl group, and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea typically involves the reaction of benzylamine with dimethylphosphoryl chloride, followed by the introduction of a phenylurea group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea may involve large-scale batch reactions. The process would include the careful handling of reagents and solvents, as well as the implementation of purification techniques such as recrystallization or chromatography to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: In biological research, this compound may be studied for its potential interactions with enzymes or proteins, providing insights into its biochemical properties.
Medicine: The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: In industrial applications, N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group may play a key role in binding to these targets, influencing the compound’s activity. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
N-Benzyl-N-methylethanolamine: Shares the benzyl group but differs in the presence of an ethanolamine moiety.
Dimethylbenzylamine: Contains a benzyl group and a dimethylamino group, but lacks the phosphoryl and phenylurea components.
Uniqueness: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea is unique due to the combination of its benzyl, dimethylphosphoryl, and phenylurea groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
841267-34-3 |
|---|---|
Formule moléculaire |
C17H21N2O2P |
Poids moléculaire |
316.33 g/mol |
Nom IUPAC |
1-benzyl-1-(dimethylphosphorylmethyl)-3-phenylurea |
InChI |
InChI=1S/C17H21N2O2P/c1-22(2,21)14-19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,18,20) |
Clé InChI |
NUTMIIGYLXAMIY-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
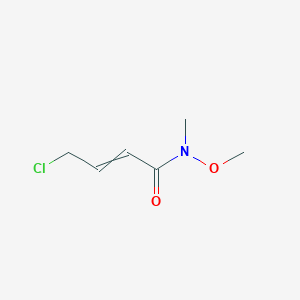
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)
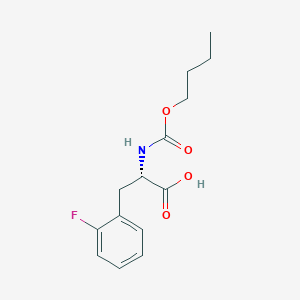
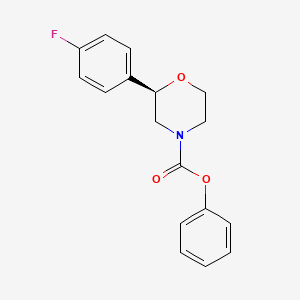

![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
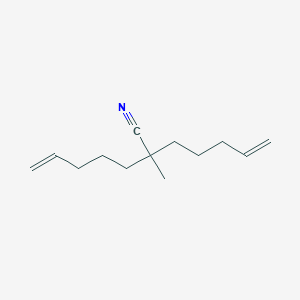
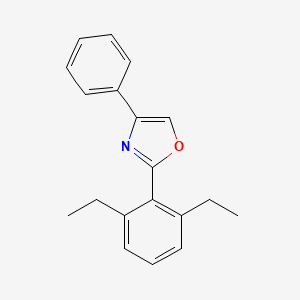

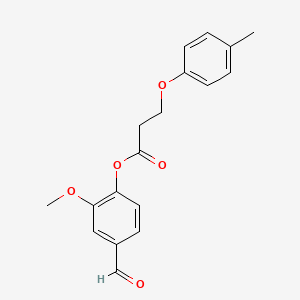
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
